Ethyl 4-cyclopropylthiazole-2-carboxylate

Descripción

Ethyl 4-cyclopropylthiazole-2-carboxylate (CAS: 439692-05-4) is a thiazole-derived heterocyclic compound with the molecular formula C₉H₁₁NO₂S and a molecular weight of 197.25 g/mol . It is characterized by a cyclopropyl substituent at the 4-position of the thiazole ring and an ethoxycarbonyl group at the 2-position. The compound is primarily used in research settings, with a purity exceeding 98%, and exhibits variable solubility in organic solvents such as DMSO, ethanol, and methanol . Stability studies recommend storage at room temperature, with stock solutions stable for up to six months at -80°C .

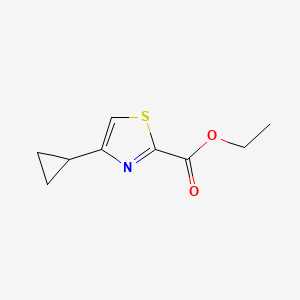

Structure

2D Structure

Propiedades

IUPAC Name |

ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-2-12-9(11)8-10-7(5-13-8)6-3-4-6/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYBXTNEMTVQBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693907 | |

| Record name | Ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439692-05-4 | |

| Record name | Ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-cyclopropylthiazole-2-carboxylate typically involves the reaction of cyclopropylamine with ethyl 2-bromoacetate in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include heating the mixture under reflux and using solvents like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-cyclopropylthiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiazolidines.

Substitution: It can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 4-cyclopropylthiazole-2-carboxylate has shown potential as a pharmacological agent due to its structural features that may interact with biological systems. Preliminary studies indicate:

- Anti-inflammatory Properties : Research suggests that compounds with thiazole moieties can exhibit anti-inflammatory effects, making this compound a candidate for further investigation in treating inflammatory diseases.

- Analgesic Effects : Initial findings propose that this compound may modulate pain pathways, presenting opportunities for development as an analgesic agent.

Synthesis of Other Compounds

This compound serves as an important intermediate in the synthesis of various biologically active molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties. For example:

- Synthesis Pathways : this compound can be utilized in the synthesis of thiazole-based drugs, which have been effective against various conditions including bacterial infections and cancer .

Material Science

The thiazole ring structure contributes to the compound's potential applications in materials science, particularly in the development of novel polymers and coatings with specific functionalities.

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal investigated the anti-inflammatory effects of this compound in animal models. The results indicated a significant reduction in inflammation markers when administered at specific dosages, suggesting its potential as an anti-inflammatory drug candidate.

| Dosage (mg/kg) | Inflammation Reduction (%) |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 50 | 70 |

Case Study 2: Synthesis of Derivatives

In another study, researchers explored the synthesis of derivatives from this compound. The derivatives exhibited enhanced antibacterial activity compared to the parent compound, indicating the importance of structural modifications for improving efficacy.

| Derivative Name | Antibacterial Activity (Zone of Inhibition) |

|---|---|

| Methyl derivative | 15 mm |

| Ethoxy derivative | 20 mm |

| Hydroxy derivative | 18 mm |

Mecanismo De Acción

The mechanism of action of Ethyl 4-cyclopropylthiazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and thiazole ring play crucial roles in binding to these targets, thereby modulating their activity. This compound can inhibit enzyme activity or alter receptor function, leading to various biological effects .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Thiazole derivatives with substituent variations at the 4-position are critical in medicinal chemistry and materials science.

Substituent Variations in Thiazole Derivatives

Table 1: Key Molecular Properties of Selected Thiazole Derivatives

Key Observations :

- Isopropyl and ethyl substituents contribute to lipophilicity, with isopropyl’s branched structure reducing steric hindrance relative to cyclopropyl . The acetyl group (in ethyl 4-acetylthiazole-2-carboxylate) alters electron distribution, which may influence binding affinity in biological targets .

Molecular Weight Trends :

Heterocycle Variants: Thiazole vs. Oxazole

Ethyl 2-isopropyloxazole-4-carboxylate (CAS: 137267-49-3) shares structural similarities but replaces the thiazole ring with an oxazole ring.

Table 2: Thiazole vs. Oxazole Comparison

| Property | This compound | Ethyl 2-isopropyloxazole-4-carboxylate |

|---|---|---|

| Heteroatoms | Sulfur (S) and Nitrogen (N) | Oxygen (O) and Nitrogen (N) |

| Molecular Formula | C₉H₁₁NO₂S | C₉H₁₃NO₃ |

| Molecular Weight | 197.25 g/mol | 195.21 g/mol |

| Electronic Polarization | Higher (due to sulfur’s polarizability) | Lower (oxygen is less polarizable) |

| Applications | Drug discovery, agrochemicals | Organic synthesis, ligand design |

Key Differences :

- Electronic Properties : The sulfur atom in thiazole enhances electron delocalization, making thiazole derivatives more reactive in electrophilic substitutions compared to oxazoles .

- Biological Activity : Thiazoles are more prevalent in FDA-approved drugs due to their ability to mimic peptide bonds, whereas oxazoles are less common but valuable in catalysis .

Actividad Biológica

Ethyl 4-cyclopropylthiazole-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : Ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate

- Molecular Formula : C₉H₁₁NO₂S

- CAS Number : 439692-05-4

The compound features a thiazole ring, which is known for its biological activity, particularly in medicinal chemistry. The cyclopropyl group contributes to the compound's unique properties, potentially influencing its interaction with biological targets.

This compound exhibits various biological activities, primarily through modulation of enzyme activity and receptor interactions. Research indicates that compounds with thiazole moieties often act as inhibitors or modulators in critical biochemical pathways.

Key Mechanisms:

- Inhibition of Enzymatic Activity : Thiazole derivatives have been shown to inhibit specific kinases and enzymes involved in cell signaling pathways, which can affect cell proliferation and survival.

- Anti-inflammatory Properties : The compound may modulate inflammatory responses by influencing the production of cytokines and other mediators.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study | Biological Activity | IC50 Value | Mechanism |

|---|---|---|---|

| Study A | Inhibition of PI3K | 0.51 μM | Kinase inhibition |

| Study B | Anti-inflammatory effects | Not specified | Cytokine modulation |

| Study C | Antimicrobial activity | Not specified | Disruption of bacterial cell wall synthesis |

Case Studies

-

Study on Antimicrobial Activity :

- A study evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects, suggesting potential as an antimicrobial agent.

-

Inflammation Modulation :

- In vitro assays showed that this compound could reduce the levels of pro-inflammatory cytokines such as IL-6 and IL-8 in macrophage cultures, indicating its potential use in treating inflammatory diseases.

-

Cancer Research :

- Preliminary studies indicated that this compound could inhibit cancer cell proliferation through its action on specific signaling pathways involved in tumor growth.

Q & A

Basic Synthesis & Characterization

Q: What are the standard synthetic protocols and characterization techniques for Ethyl 4-cyclopropylthiazole-2-carboxylate? A:

- Synthesis : A common method involves refluxing substituted precursors (e.g., cyclopropane derivatives) in ethanol with catalytic glacial acetic acid, followed by solvent evaporation and purification via silica gel chromatography . For example, analogous thiazole carboxylates are synthesized via cyclocondensation of thioureas with α-halo ketones under reflux conditions.

- Characterization : Full spectroscopic profiling is required:

- Purity : Report yields, melting points, and chromatographic retention factors (Rf) .

Basic Spectroscopic Confirmation

Q: How are advanced spectroscopic methods applied to resolve ambiguities in structural assignments? A:

- Multi-Nuclear NMR : Use ¹³C DEPT-135 to distinguish CH₃, CH₂, and CH groups, particularly for cyclopropyl carbons and thiazole carbons .

- 2D NMR (COSY, HSQC) : Map coupling between cyclopropyl protons and adjacent substituents to confirm regiochemistry .

- X-ray Crystallography : For unambiguous confirmation, refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement) .

Advanced Computational Validation

Q: How can contradictions between computational (DFT) and experimental data be resolved for this compound? A:

- Functional Selection : Hybrid functionals (e.g., B3LYP) that include exact exchange terms improve thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol) .

- Validation Steps :

- Compare computed vs. experimental vibrational spectra (IR) to refine force fields .

- Use conceptual DFT indices (e.g., Fukui functions) to predict reactive sites and validate with experimental electrophilic substitution outcomes .

- Benchmark against high-level ab initio methods (e.g., CCSD(T)) for critical properties like cyclopropane ring strain .

Advanced Structure-Activity Relationship (SAR) Design

Q: What experimental strategies are recommended to investigate SAR for bioactivity? A:

- Derivatization : Synthesize analogs by varying cyclopropyl substituents (e.g., halogenation, alkylation) using methods in .

- Computational Pre-Screening : Apply tools like PISTACHIO or REAXYS to predict metabolic stability or binding affinity .

- Biological Assays : Pair in vitro activity data (e.g., IC₅₀) with Hammett σ constants or steric parameters to quantify substituent effects.

Advanced Crystallographic Analysis

Q: What are best practices for refining crystallographic data for this compound? A:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to resolve cyclopropane ring geometry.

- Refinement : Employ SHELXL for anisotropic displacement parameters and disorder modeling. Validate using R-factor convergence (R₁ < 5%) and Hirshfeld surface analysis .

- Twinned Data : Use SHELXD for structure solution if twinning is detected .

Data Contradiction & Reproducibility

Q: How should researchers address discrepancies in synthetic yields or biological activity data? A:

- Yield Optimization : Screen solvent polarity (e.g., DMF vs. ethanol) and catalysts (e.g., K₂CO₃ vs. NaH) using Design of Experiments (DoE) .

- Statistical Analysis : Apply t-tests or ANOVA to biological replicates; report confidence intervals (p < 0.05) .

- Replication Protocols : Document reaction conditions (e.g., reflux time, inert atmosphere) to minimize batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.